Isoliquiritin apioside Isoliquiritin apioside Neolicuroside is a member of flavonoids and a glycoside.
Isoliquiritin apioside is a natural product found in Glycyrrhiza uralensis with data available.
Brand Name: Vulcanchem
CAS No.: 120926-46-7
VCID: VC21318110
InChI: InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
SMILES: C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Molecular Formula: C26H30O13
Molecular Weight: 550.5 g/mol

Isoliquiritin apioside

CAS No.: 120926-46-7

Cat. No.: VC21318110

Molecular Formula: C26H30O13

Molecular Weight: 550.5 g/mol

* For research use only. Not for human or veterinary use.

Isoliquiritin apioside - 120926-46-7

Specification

CAS No. 120926-46-7
Molecular Formula C26H30O13
Molecular Weight 550.5 g/mol
IUPAC Name (E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Standard InChI Key VMMVZVPAYFZNBM-KVFWHIKKSA-N
Isomeric SMILES C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
SMILES C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Canonical SMILES C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O
Melting Point 140°C

Introduction

Chemical Identity and Structure

Isoliquiritin apioside, also known as Neolicuroside, is a member of the flavonoid family and classified as a glycoside. Its CAS registry number is 120926-46-7 . The compound has a complex chemical structure with the molecular formula C26H30O13 and a molecular weight of 550.5 g/mol . The IUPAC name of this compound is (E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one . It features a chalcone backbone with attached sugar moieties comprising a beta-D-glucopyranosyl unit and an apiofuranosyl unit .

Synonyms and Alternative Nomenclature

Several synonyms exist for Isoliquiritin apioside, including:

  • Neolicuroside

  • Soliquiritin apioside

  • 2-Propen-1-one, 3-[4-[(2-O-D-apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]phenyl]-1-(2,4-dihydroxyphenyl)-, (2E)-

Physical and Chemical Properties

Isoliquiritin apioside possesses distinctive physical and chemical characteristics that influence its biological activity and pharmaceutical applications.

Physical Properties

The compound appears as a yellow to orange powder . It requires storage at -20°C with protection from light to maintain stability . The compound has a density of 1.63 and a predicted boiling point of 901.0±65.0 °C .

Solubility Properties

Isoliquiritin apioside demonstrates variable solubility across different solvents. It is slightly soluble in water but exhibits good solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile affects its bioavailability and pharmaceutical formulation.

Chemical Properties

The compound has a predicted pKa value of 7.46±0.35 . Its chemical structure contains multiple hydroxyl groups that contribute to its antioxidant properties and biological activities. The presence of both phenolic hydroxyl groups and glycosidic linkages confers specific chemical reactivity to the molecule.

PropertyValueSource
Molecular FormulaC26H30O13
Molecular Weight550.51 g/mol
Physical AppearanceYellow to orange powder
Density1.63
Boiling Point901.0±65.0 °C (Predicted)
pKa7.46±0.35 (Predicted)
Water SolubilitySlightly soluble
Storage Conditions-20°C, protect from light

Natural Sources and Occurrence

Botanical Sources

Isoliquiritin apioside has been identified and isolated from plant sources, primarily from the Glycyrrhiza genus . It is specifically reported in Glycyrrhiza uralensis, commonly known as Chinese licorice . This plant has been traditionally used in Chinese medicine for various therapeutic purposes.

Extraction and Isolation

The compound can be extracted from its natural sources using various extraction techniques. Research laboratories and pharmaceutical companies isolate this compound for both research and commercial purposes. The extraction typically involves solvent-based methods followed by purification steps to obtain high-purity isoliquiritin apioside.

Biological Activities

Isoliquiritin apioside exhibits a wide range of biological activities that make it a compound of significant interest for pharmaceutical research and development.

Anti-angiogenic Properties

Isoliquiritin apioside has been shown to possess significant anti-angiogenic properties. Research indicates that it reduces the production of pro-angiogenic factors in cancer cells, including matrix metalloproteinase-9 (MMP-9), placental growth factor, and vascular endothelial growth factor (VEGF) under both normoxia and hypoxia conditions . The compound also inhibits the abilities of human umbilical vein endothelial cells to migrate and form tube-like structures, crucial steps in angiogenesis .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties through multiple mechanisms. It significantly decreases phorbol 12-myristate 13-acetate (PMA)-induced increases in matrix metalloproteinase activities and suppresses PMA-induced activation of mitogen-activated protein kinase and NF-κB pathways, which are involved in inflammation and cancer metastasis .

Protective Effects in Acute Lung Injury

Isoliquiritin apioside has been found to relieve intestinal ischemia/reperfusion-induced acute lung injury by blocking Hif-1α-mediated ferroptosis . This protective effect illustrates the compound's potential in treating ischemia-reperfusion injuries.

Other Reported Activities

Additional biological activities reported for isoliquiritin apioside include:

  • Resistance to myocardial ischemia

  • Inhibition of HIV proliferation

  • Effectiveness in treating tetanic contraction

  • Protection against genotoxicity

Molecular Mechanisms of Action

Signaling Pathway Modulation

Isoliquiritin apioside modulates several signaling pathways that are crucial for cancer progression and inflammation. It impairs the hypoxia-inducible factor-1α (HIF-1α) pathway, which is involved in cellular responses to hypoxia and plays a key role in cancer angiogenesis . The compound also suppresses the activation of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, which are involved in cancer metastasis and inflammation .

Inhibition of Matrix Metalloproteinases

The compound significantly decreases the activities of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and facilitate cancer cell invasion and metastasis . This inhibitory effect contributes to its anti-metastatic properties.

Anti-ferroptotic Activity

In the context of acute lung injury, isoliquiritin apioside protects against intestinal ischemia/reperfusion-induced damage by decreasing lung epithelial ferroptosis in a Hif-1α-dependent manner . Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its inhibition by isoliquiritin apioside represents a potential therapeutic approach for ischemia-reperfusion injuries.

Research Findings and Clinical Implications

Cancer Research

Research on isoliquiritin apioside in cancer models has yielded promising results. The compound has been shown to possess anti-metastatic and anti-angiogenic abilities in malignant cancer cells and endothelial cells, with no cytotoxicity . This selective activity makes it a potential safe and effective lead compound for developing anti-cancer drugs that limit the spread of primary tumors to distant organs .

Inflammation and Oxidative Stress

Isoliquiritin apioside has shown marked modulatory activities against oxidative-stress-induced genotoxicity . This property, along with its anti-inflammatory effects, suggests potential applications in conditions characterized by inflammation and oxidative stress.

Ischemia-Reperfusion Injury

The compound's ability to protect against intestinal ischemia/reperfusion-induced acute lung injury by blocking Hif-1α-mediated ferroptosis indicates its potential in treating conditions involving ischemia-reperfusion injury .

ManufacturerProduct DescriptionPackagingPrice (USD)
UsbiologicalIsoliquiritin apioside5mg$506
UsbiologicalIsoliquiritin apioside10mg$546
Biorbyt LtdIsoliquiritin apioside >98%20mg$569.5
Biorbyt LtdIsoliquiritin apioside10mg$596.7
Biosynth CarbosynthIsoliquiritin apioside25mg$700

Price information as of December 2021

Future Perspectives and Research Directions

Combination Therapy Approaches

Future studies could explore the potential synergistic effects of isoliquiritin apioside with established therapeutic agents, particularly in cancer treatment, anti-inflammatory therapy, and protection against ischemia-reperfusion injury.

Structure-Activity Relationship Studies

Research into the structure-activity relationships of isoliquiritin apioside could lead to the development of more potent and selective derivatives with enhanced biological activities and improved pharmacokinetic profiles.

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